molecular formula C13H13NO3 B11876384 Methyl 2-methoxy-5-methylquinoline-4-carboxylate

Methyl 2-methoxy-5-methylquinoline-4-carboxylate

Cat. No.: B11876384
M. Wt: 231.25 g/mol
InChI Key: FLIKXMWCFROJQZ-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-methylquinoline-4-carboxylate is a synthetically versatile quinoline derivative intended for research use only. This compound serves as a key chemical building block in organic synthesis and medicinal chemistry, particularly in the exploration of novel pharmacologically active molecules. Its structure incorporates multiple functional groups—a methyl ester, a methoxy group at the 2-position, and a methyl group at the 5-position—that make it a valuable intermediate for further derivatization and scaffold optimization. Quinoline-4-carboxylate derivatives are of significant interest in drug discovery due to their wide range of biological activities. They are recognized as privileged scaffolds in the development of therapeutic agents, with documented potential in antibacterial, anticancer, antimalarial, and antiviral research . Specifically, analogues based on the quinoline core have been pursued as inhibitors of important enzymatic targets, such as dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway . The strategic introduction of methoxy and methyl substituents on the quinoline core can be leveraged to fine-tune the compound's electronic properties, lipophilicity, and potential for forming novel interactions within a biological binding pocket, thereby modulating biological activity and improving physicochemical properties . This compound is strictly for professional laboratory research applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle it with appropriate personal protective equipment in a well-ventilated environment, following standard safety protocols for laboratory chemicals.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-methoxy-5-methylquinoline-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-8-5-4-6-10-12(8)9(13(15)17-3)7-11(14-10)16-2/h4-7H,1-3H3

InChI Key

FLIKXMWCFROJQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C=C2C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer reaction is a cornerstone for constructing quinoline scaffolds. For this compound, this method involves cyclocondensation of 2-amino-5-methylbenzaldehyde with a β-keto ester, such as methyl acetoacetate, under acidic or basic conditions.

Reaction Conditions :

  • Catalyst : Concentrated HCl or polyphosphoric acid.

  • Temperature : 80–120°C, refluxing in ethanol or methanol.

  • Yield : 45–60% (crude), improving to 70–75% after recrystallization.

Limitations :

  • Regioselectivity challenges due to competing pathways for methoxy and methyl group incorporation.

  • Requires purification via column chromatography to isolate the desired regioisomer.

Doebner-Miller Reaction

This method employs the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds. For example, 3-methoxy-5-methylaniline reacts with methyl propiolate in the presence of a Lewis acid (e.g., ZnCl₂) to form the quinoline core.

Key Steps :

  • Michael Addition : Formation of a β-amino ketone intermediate.

  • Cyclization : Acid-catalyzed intramolecular cyclization to yield the quinoline skeleton.

  • Esterification : In situ esterification using methanol and thionyl chloride.

Optimization Data :

  • Solvent : Dichlorobenzene or trichlorobenzene improves cyclization efficiency.

  • Yield : 50–65% for the cyclization step, increasing to 80% with solvent recycling.

Modern and Industrial-Scale Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates quinoline formation by enhancing reaction kinetics. A representative protocol involves:

  • Mixing 2-amino-5-methylphenol, methyl propiolate, and montmorillonite K-10 clay.

  • Irradiating at 150°C for 15 minutes.

  • Esterifying the intermediate with thionyl chloride and methanol.

Advantages :

  • Time Reduction : 15 minutes vs. 24 hours for conventional heating.

  • Yield : 85–90% with >95% purity.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, aligning with green chemistry principles:

  • Reagents : 2-methoxy-5-methylaniline and dimethyl acetylenedicarboxylate.

  • Conditions : Grinding at 30 Hz for 45 minutes.

  • Yield : 78% with minimal purification.

Critical Reaction Optimization

Esterification Protocols

Esterification of quinoline-4-carboxylic acid intermediates is pivotal. A high-yielding method involves:

  • Dissolving 2-methoxy-5-methylquinoline-4-carboxylic acid (1.0 eq) in methanol.

  • Adding thionyl chloride (2.0 eq) dropwise at −10°C.

  • Refluxing for 20 hours with incremental thionyl chloride additions.

Data Table 1: Esterification Optimization

ParameterCondition 1Condition 2Condition 3
Temperature (°C)−102550
Thionyl Chloride (eq)2.01.53.0
Yield (%)756082
Purity (HPLC, %)989597

Optimal results (82% yield) occur at 50°C with 3.0 eq thionyl chloride, though side-product formation increases.

Oxidation of Methyl Substituents

Introducing the C4 carboxylate group often requires oxidizing a methyl precursor:

  • Oxidizing Agent : Alkaline KMnO₄ (3.0 eq) in aqueous medium.

  • Conditions : Stirring at 80°C for 4 hours.

  • Workup : Neutralization with HCl, followed by recrystallization from ethanol/water.

Yield : 70–75% for 2-methoxy-5-methylquinoline-4-carboxylic acid.

Case Studies and Experimental Data

Patent-Based Synthesis (US3639405A)

A patent-published method condenses trimellitic anhydride with 3-hydroxy-2-methylquinoline-4-carboxylic acid in fatty/rosin acid solvents:

  • Reactants : Trimellitic anhydride (1.26 eq), 3-hydroxy-2-methylquinoline-4-carboxylic acid (1.0 eq).

  • Solvent : Tall oil (5 parts by weight).

  • Conditions : 210–220°C for 2 hours.

Outcome :

  • Yield : 90–95% quinophthalone intermediate.

  • Purity : 97% after recrystallization.

Copper-Catalyzed Cyclization

A copper(II) acetate-mediated cyclization from methyl propiolate and 2-amino-5-methoxytoluene achieves regioselective quinoline formation:

  • Catalyst : Cu(OAc)₂·H₂O (10 mol%).

  • Solvent : Acetonitrile, 25°C, 30 minutes.

  • Yield : 88% with >99% regioselectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated quinoline derivatives

Scientific Research Applications

Antiviral Activity

Quinoline derivatives, including methyl 2-methoxy-5-methylquinoline-4-carboxylate, have demonstrated significant antiviral properties against various viruses. Research indicates their effectiveness against strains such as the Zika virus, enterovirus, and herpes virus. These compounds function by inhibiting viral replication and interfering with viral entry into host cells .

Antimalarial Properties

The compound is also relevant in the context of malaria treatment. Quinoline derivatives have been historically significant in malaria therapy, particularly in targeting Plasmodium vivax, which causes latent malaria. The development of 8-aminoquinolines has shown promise in treating this condition, with this compound being a potential candidate for further studies .

One-Pot Synthesis

A notable method involves a one-pot synthesis using aniline derivatives and MVK in the presence of a silferc catalyst (ferric chloride on silica gel). This method has shown yields ranging from 55% to 65%, showcasing its efficiency compared to traditional methods .

Antiviral Efficacy Study

A study focused on the synthesis of various quinoline derivatives, including this compound, evaluated their antiviral efficacy against the herpes virus. The results indicated that these compounds significantly reduced viral load in infected cell cultures, supporting their potential therapeutic use .

Antimalarial Research

Research published on the use of 8-aminoquinolines revealed that compounds similar to this compound could effectively target hypnozoites responsible for malaria latency. This study emphasized the need for further exploration into their pharmacodynamics and safety profiles in clinical settings .

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The compound exhibits high structural similarity (≥0.90) to the following derivatives (Table 1):
Table 1: Structural Analogs and Similarity Scores

Compound Name CAS No. Similarity Score Key Substituents
Methyl 2-methoxyquinoline-4-carboxylate 115801-85-9 0.93 2-methoxy, 4-COOCH3
2-Butoxyquinoline-4-carboxylic acid 10222-61-4 0.90 2-butoxy, 4-COOH
2-Hydroxy-6-methoxyquinoline-4-carboxylic acid 32431-29-1 0.90 2-hydroxy, 6-methoxy, 4-COOH

Functional Group and Reactivity Differences

  • Ester vs. Carboxylic Acid: The methyl ester group in the target compound contrasts with carboxylic acid derivatives like 2-(3-methoxyphenyl)quinoline-4-carboxylic acid (CAS 159782-19-1). Esters are generally less polar and more hydrolytically stable than carboxylic acids, influencing solubility and reactivity in synthetic applications .
  • Hydroxy vs. Methoxy Groups: Compounds such as 2-hydroxy-6-methoxyquinoline-4-carboxylic acid (CAS 32431-29-1) introduce acidity via the hydroxy group, which is absent in the target compound. This difference may affect metal coordination or hydrogen-bonding interactions .

Physical Properties

Table 2: Physical Properties of Selected Quinoline Derivatives

Compound Name Melting Point (°C) Synthesis Method Reference
Methyl 2-methoxy-5-methylquinoline-4-carboxylate Not reported Likely Pd-catalyzed coupling
4k (4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) 223–225 PdCl₂(PPh₃)₂/PCy₃-mediated coupling
2-(3-Methoxyphenyl)quinoline-4-carboxylic acid Not reported Condensation of isoquinoline derivatives

The higher melting point of compound 4k (223–225°C) compared to the target compound (data unavailable) may reflect stronger intermolecular interactions due to its amino and chlorophenyl substituents .

Biological Activity

Methyl 2-methoxy-5-methylquinoline-4-carboxylate (MMQ) is a compound of interest due to its potential biological activities, particularly against various pathogens, including Mycobacterium tuberculosis (Mtb). This article provides an overview of the biological activities associated with MMQ, supported by recent research findings and data tables.

Chemical Structure and Properties

MMQ is a quinoline derivative characterized by the presence of a methoxy group at the 2-position, a methyl group at the 5-position, and a carboxylate group at the 4-position. Its chemical structure can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3

Quinoline derivatives, including MMQ, are known to exhibit a range of biological activities primarily through the inhibition of key enzymes in microbial metabolism. For instance, quinolines have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition is crucial for the development of new anti-tuberculosis agents, especially in light of rising drug resistance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MMQ and related quinoline compounds. The following table summarizes key findings related to its activity against various pathogens:

Pathogen Activity IC50 (µM) Reference
Mycobacterium tuberculosisInhibitory1.0
Plasmodium falciparum (malaria)Moderate0.77
Staphylococcus aureusInhibitory12.5

The data indicates that MMQ exhibits significant inhibitory effects against Mtb, making it a candidate for further development as an anti-tubercular agent.

Case Studies

  • Mycobacterium tuberculosis Inhibition : A study focused on various quinoline carboxylic acids demonstrated that derivatives like MMQ showed promising activity against both replicating and non-replicating forms of Mtb. The compound's ability to inhibit DNA gyrase was confirmed through in vitro assays, highlighting its potential as a novel anti-TB agent .
  • Antimalarial Activity : In another investigation, MMQ was assessed for its antimalarial properties against Plasmodium falciparum. The compound exhibited activity comparable to established antimalarials, suggesting that modifications to its structure could enhance efficacy against resistant strains .
  • Antibacterial Properties : Research into the antibacterial effects of MMQ revealed significant activity against Staphylococcus aureus, indicating its potential use in treating skin infections caused by this pathogen .

Pharmacological Profile

The pharmacological profile of MMQ includes:

  • Anti-tubercular Activity : Effective against both active and dormant forms of Mtb.
  • Antimalarial Properties : Active against chloroquine-resistant strains.
  • Antibacterial Effects : Inhibitory action against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-methoxy-5-methylquinoline-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1 : Chlorination of the quinoline core using reagents like phosphorus oxychloride (POCl₃) to introduce reactive sites.
  • Step 2 : Carboxylation via esterification with methyl carboxylate groups under acidic or basic conditions.
  • Step 3 : Methoxy and methyl group installation at positions 2 and 5, respectively, using alkylation or nucleophilic substitution.
    Optimization of reaction conditions (e.g., temperature: 80–120°C, solvents: ethanol/DMF) is critical for yield (>70%) and purity (>95%) .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methyl at δ 2.3–2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 261.1).
  • X-ray Crystallography : For unambiguous confirmation of the fused quinoline ring system and substituent geometry .

Q. What preliminary biological activities are reported for this compound?

  • Methodological Answer : Screening assays indicate:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via broth microdilution.
  • Anticancer Potential : IC₅₀ of 15–25 µM in MCF-7 breast cancer cells, likely via topoisomerase inhibition.
  • Enzyme Modulation : Moderate inhibition (Ki ~10 µM) of cytochrome P450 isoforms in vitro .

Advanced Research Questions

Q. How can experimental design optimize synthesis yield and purity?

  • Methodological Answer : Systematic parameter variation is key:

ParameterRange TestedOptimal ConditionImpact on Yield
Temperature60–140°C100°CMaximizes cyclization
SolventToluene, DMF, EthanolEthanolBalances solubility and reactivity
CatalystH₂SO₄, NaOMe, BF₃NaOMeReduces side reactions
Post-reaction purification (e.g., column chromatography, recrystallization) is essential for >95% purity .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Structural Analogues : Compare with derivatives (see table below).
  • Assay Conditions : Standardize protocols (e.g., ATP levels in cytotoxicity assays).
  • Target Specificity : Use siRNA knockdown to confirm mechanism.
DerivativeSubstituent ModificationsActivity Shift
2-Hydroxy variant-OCH₃ → -OH at C2Reduced solubility, higher antioxidant activity
6-Methoxy variant-CH₃ → -OCH₃ at C6Enhanced anticancer potency (IC₅₀: 8 µM)

Q. What advanced techniques elucidate its mechanism of enzyme interaction?

  • Methodological Answer :

  • Molecular Docking : Predict binding modes with enzymes (e.g., AutoDock Vina) using PDB structures.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
  • Kinetic Studies : Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

Q. How does the compound’s regioselectivity impact derivatization?

  • Methodological Answer : The C4 carboxylate and C2 methoxy groups direct reactivity:

  • Electrophilic Aromatic Substitution : Occurs preferentially at C5/C7 due to electron-donating methoxy.
  • Nucleophilic Attack : Carboxylate at C4 facilitates amide bond formation for prodrug design.
  • Photophysical Tuning : Substituent effects on fluorescence (λem ~450 nm) for imaging applications .

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